molecular formula C11H10BrNO B13929969 8-Bromo-2-(methoxymethyl)quinoline

8-Bromo-2-(methoxymethyl)quinoline

Cat. No.: B13929969
M. Wt: 252.11 g/mol
InChI Key: CQZRLRVOAGIHQE-UHFFFAOYSA-N
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Description

8-Bromo-2-(methoxymethyl)quinoline is a quinoline derivative characterized by the presence of a bromine atom at the 8th position and a methoxymethyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(methoxymethyl)quinoline typically involves the bromination of 2-(methoxymethyl)quinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring in the presence of a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(methoxymethyl)quinoline.

    Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases in substitution reactions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: 2-(methoxymethyl)quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-2-(methoxymethyl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-(methoxymethyl)quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

    8-Bromoquinoline: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    2-(Methoxymethyl)quinoline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    8-Chloro-2-(methoxymethyl)quinoline: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-2-(methoxymethyl)quinoline

InChI

InChI=1S/C11H10BrNO/c1-14-7-9-6-5-8-3-2-4-10(12)11(8)13-9/h2-6H,7H2,1H3

InChI Key

CQZRLRVOAGIHQE-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(C=CC=C2Br)C=C1

Origin of Product

United States

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